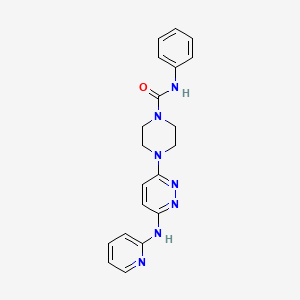

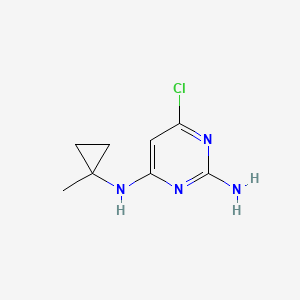

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . The structures of these compounds were confirmed by IR and NMR (1 H and 13 C) spectral analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step nucleophilic substitution reaction using 2,4,6-trichloro-1,3,5-triazine, 2-aminopyridine, biologically active isonicotic acid hydrazide, and different aromatic amines .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

The compound has been synthesized and tested for its in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv . The compound was found to have significant antimycobacterial activity, making it a potential candidate for the development of new anti-tubercular drugs .

Anti-Tubercular Agents

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Drug Development

The compound’s structure and physicochemical properties make it a promising candidate for further development into a drug . The compound’s significant biological activities and incorporation with commercial drugs like isoniazid enable access to a wide array of structures with interesting antimycobacterial activity .

Resistance to Bacterial Resistance

The compound’s significant antimycobacterial activity could potentially help combat the growing problem of bacterial resistance . As bacterial resistance continues to develop and pose a significant threat both in hospitals and in the community, new compounds with antimycobacterial activity are urgently needed .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds . A variety of N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide were synthesized using 2-aminopyridine, isonicotic acid hydrazide and cyanuric chloride .

Cytotoxicity Studies

The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells, which is an important consideration in drug development .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern. The compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The compound’s interaction with its target leads to inhibition of the bacterium’s growth, thereby exhibiting its anti-tubercular activity .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound interferes with the essential biochemical pathways of mycobacterium tuberculosis h37ra, thereby inhibiting its growth .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This leads to its anti-tubercular activity. The compound has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Propiedades

IUPAC Name |

N-phenyl-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c28-20(22-16-6-2-1-3-7-16)27-14-12-26(13-15-27)19-10-9-18(24-25-19)23-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,22,28)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRCDEIVIHIGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)

![N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2443311.png)

![3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2443312.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)